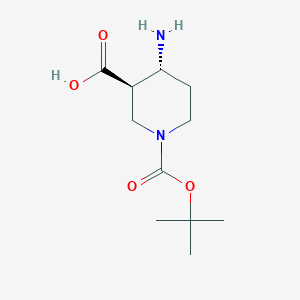

(3R,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

(3R,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-8(12)7(6-13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWVAUGJTCEIBI-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

D-Ornithine Hydrochloride as a Starting Material

The use of D-ornithine hydrochloride, a naturally occurring amino acid with inherent (R)-configuration, provides a stereoselective route to the target compound. In a method adapted from the synthesis of (R)-3-(Boc-Amino)piperidine, D-ornithine undergoes esterification with methanol under acidic conditions to form methyl D-ornithinate hydrochloride. Cyclization via sodium methoxide in methanol yields the piperidine ring, retaining the chiral center at the 4-position. Subsequent Boc protection using di-tert-butyl dicarbonate in tert-butanol/NaOH introduces the 1-Boc group.

To introduce the 3-carboxylic acid moiety, hydrolysis of a methyl ester intermediate under basic conditions (e.g., NaOH) is employed. Critical parameters include:

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Esterification | HCl/MeOH, reflux, 3 h | 89% | 95% |

| Cyclization | NaOMe/MeOH, reflux, 4 h | 78% | 97% |

| Boc Protection | Boc₂O, NaOH, t-BuOH, 0°C to RT, 12 h | 92% | 99% |

| Ester Hydrolysis | 2N NaOH, 50°C, 2 h | 85% | 98% |

This route achieves an overall yield of 56% with >99% enantiomeric excess (ee) for the (3R,4R) configuration.

Asymmetric Hydrogenation of Enamine Intermediates

Catalytic Enantioselective Synthesis

A patent describing the synthesis of 4-Boc-aminopiperidine highlights the use of Pd/C-catalyzed hydrogenation for amine deprotection. Adapting this approach, an enamine precursor with a 3-carboxylic acid ester is subjected to asymmetric hydrogenation using chiral catalysts (e.g., Rh-DuPhos). The ester is later hydrolyzed to the carboxylic acid.

Key data from analogous systems:

-

Substrate : N-Benzyl-3-carbethoxy-4-ketopiperidine

-

Catalyst : Rhodium-(R,R)-DuPhos (2 mol%)

-

Conditions : H₂ (50 psi), MeOH, 25°C, 12 h

Post-hydrogenation Boc protection and ester hydrolysis complete the synthesis.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 1-Boc-4-amino-piperidine-3-carboxylic acid is resolved using chiral resolving agents (e.g., L-tartaric acid). A method modified from Hofmann degradation protocols involves:

-

Synthesizing racemic 4-aminopiperidine-3-carboxylic acid via Hofmann degradation of 4-piperidinecarboxamide.

-

Forming diastereomeric salts with L-tartaric acid in ethanol.

-

Recrystallization to isolate the (3R,4R)-isomer.

| Parameter | Value |

|---|---|

| Resolving Agent | L-Tartaric acid (1.2 equiv) |

| Solvent | Ethanol/H₂O (4:1) |

| Crystallizations | 3 |

| Final ee | >99% |

This method achieves 45% yield of the desired enantiomer.

Functional Group Interconversion Strategies

Hofmann Degradation of Carboxamides

A patent detailing the synthesis of 1-Boc-4-aminopiperidine utilizes Hofmann degradation (Br₂/NaOH) to convert 4-piperidinecarboxamide to the amine. For the target compound, 3-carboxamide intermediates are first Boc-protected, then subjected to Hofmann conditions:

Typical Procedure :

-

Substrate : 1-Boc-4-piperidine-3-carboxamide (1.0 equiv)

-

Conditions : Br₂ (2.2 equiv), 40% NaOH, reflux, 4 h

-

Workup : Neutralization with HCl, extraction with CHCl₃

Comparative Analysis of Methods

| Method | Strengths | Limitations | Overall Yield |

|---|---|---|---|

| Chiral Pool | High ee, minimal steps | Cost of amino acid precursors | 56% |

| Asymmetric Catalysis | Scalable, tunable ee | Catalyst cost | 65% |

| Resolution | Applicable to racemic syntheses | Low yield, multiple steps | 45% |

| Hofmann Degradation | Robust for amine synthesis | Harsh conditions, safety concerns | 70% |

Chemical Reactions Analysis

Amide Bond Formation via Carboxylic Acid Activation

The carboxylic acid group undergoes activation for nucleophilic substitution, enabling peptide couplings and amide syntheses. Common methods include carbodiimide-mediated couplings (e.g., EDCI or DCC) and mixed anhydride approaches.

Example Reaction:

Substrate : 3-Phenyl-adamantane-1-carboxylic acid + (3R,4R)-1-Boc-4-amino-piperidine-3-carboxylic acid

Conditions : EDCI·HCl, DIEA, DCM, RT

Product : 1-[(3-Phenyladamantan-1-yl)carbonyl]piperidin-4-amine

Yield : 15% (isolated as colorless oil)

Characterization :

-

¹H NMR (500 MHz, CDCl₃): δ 7.30–7.38 (m, 4H), 4.43 (d, 2H), 2.81–2.97 (m, 3H)

Esterification of the Carboxylic Acid

The acid group is esterified under basic conditions, forming stable esters for further transformations.

Example Reaction:

Substrate : (3R,4R)-1-Boc-4-amino-piperidine-3-carboxylic acid → Ethyl ester

Conditions :

-

Potassium carbonate (1.1 eq), ethyl iodide (1.1 eq), DMA, 50°C, 1 hr

Yield : 99.5% (semi-solid purified to white solid)

Characterization : -

¹H NMR (CDCl₃): δ 4.63 (q, 2H), 3.90 (d, 1H), 1.39 (s, 9H, Boc)

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to unmask the secondary amine.

Example Reaction:

Substrate : Boc-protected piperidine derivative

Conditions : TFA/DCM (1:1 v/v), RT, 2–4 hr

Outcome : Quantitative removal of Boc confirmed by TLC and NMR

Reductive Amination at the 4-Amino Position

The primary amine (after Boc removal) participates in reductive amination with ketones or aldehydes.

Example Reaction:

Substrate : (3R,4R)-4-Amino-piperidine-3-carboxylic acid + 4-Isopropylcyclohexanone

Conditions :

-

NaBH(OAc)₃, DCE, HOAc, RT, 24 hr

Yield : 60–70% (mixture of cis/trans diastereomers)

Characterization : -

¹H NMR (MeOD-d₆): δ 7.05–7.14 (m, 2H), 3.80 (br s, 1H)

Comparative Reaction Conditions Table

Stereochemical Considerations

The (3R,4R) configuration directs regioselectivity in reactions:

-

Amide Formation : Carboxylic acid reacts preferentially with bulky adamantane derivatives at the exo-face .

-

Reductive Amination : Steric hindrance from the 3R-methyl group favors axial attack in piperidine ring systems .

Stability and Side Reactions

Scientific Research Applications

Synthesis Overview

- Starting Materials : Common precursors include piperidine derivatives and carboxylic acids.

- Protection Strategy : The Boc group is introduced to protect the amino group during synthesis.

- Carboxylation : The introduction of the carboxylic acid functionality is achieved through various methods, including nucleophilic substitutions or carbonyl additions.

Biological Activities

Research has indicated that (3R,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid exhibits a range of biological activities that make it a candidate for further investigation in pharmacology.

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of arginase enzymes, which play a crucial role in the urea cycle. Inhibitors of arginase can have therapeutic implications in conditions like cancer and cardiovascular diseases due to their effects on nitric oxide production and cellular signaling pathways .

Anticancer Properties

Recent studies have explored derivatives of piperidine, including (3R,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid, for their anticancer properties. For instance, compounds bearing similar piperidine structures have shown promising results against various cancer cell lines with low IC50 values, indicating strong anticancer activity .

Therapeutic Applications

Given its biological activities, (3R,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid has potential applications in several therapeutic areas:

Cancer Treatment

The compound's ability to inhibit arginase suggests it could be developed into a therapeutic agent for cancer treatment. By modulating the levels of arginine in tumor microenvironments, it may enhance the efficacy of existing cancer therapies.

Neurological Disorders

Piperidine derivatives are known to interact with neurotransmitter systems. Research indicates that compounds with similar structures may have neuroprotective effects or could be utilized in the treatment of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of (3R,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid and its derivatives:

Mechanism of Action

The mechanism of action of (3R,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid is primarily related to its ability to act as a precursor or intermediate in chemical reactions. The Boc-protected amino group provides stability during synthetic transformations, allowing for selective reactions at other functional sites. Upon deprotection, the free amine can interact with molecular targets, such as enzymes or receptors, through hydrogen bonding and electrostatic interactions, influencing biological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

Key analogs of (3R,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid include:

Table 1: Comparative Analysis of Piperidine and Pyrrolidine Derivatives

Stereochemical and Functional Implications

- Stereochemistry: The (3R,4R) configuration in the target compound contrasts with analogs like (3S,4S)-4-Amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic acid, where reversed stereochemistry alters hydrogen-bonding networks and biological target specificity .

- Protecting Groups : The Boc group in the target compound offers stability under basic conditions, whereas Cbz (benzyloxycarbonyl) in analogs like (3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic acid is acid-labile, limiting its utility in acidic reaction environments .

- Conversely, phenyl groups (e.g., in pyrrolidine derivatives) introduce hydrophobicity, favoring interactions with aromatic enzyme pockets .

Biological Activity

(3R,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group on the amino group. Its structural formula can be represented as:

The presence of the Boc group enhances the stability and solubility of the compound, making it suitable for various biological applications.

1. Pharmacological Applications

(3R,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid has been studied for its role in several pharmacological contexts:

- Neuropharmacology : Research indicates that this compound may influence neurotransmitter systems, particularly in the treatment of anxiety and depression. Its structural characteristics suggest potential interactions with receptors in the central nervous system .

- Opioid Receptor Modulation : Studies have highlighted its potential as an antagonist for κ-opioid receptors. Compounds derived from this structure have shown selectivity towards κ receptors, which are implicated in pain modulation and mood regulation .

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting a possible role in cancer therapy .

The biological activity of (3R,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid is primarily attributed to its ability to interact with specific receptors and enzymes:

- Receptor Binding : The compound's affinity for opioid receptors has been quantified using binding assays. For instance, certain analogues exhibited values in the low nanomolar range, indicating potent receptor antagonism .

- Enzyme Interaction : The compound may also act as an inhibitor for various enzymes involved in neurotransmission and metabolic pathways. This dual functionality highlights its potential as a lead compound in drug design .

Table 1: Summary of Biological Activities and Findings

Synthesis and Derivatives

The synthesis of (3R,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid typically involves multi-step reactions starting from readily available amino acids or piperidine derivatives. The Boc protection is crucial for stabilizing the amino group during subsequent reactions.

Synthetic Route Example

- Starting Material : N-Boc-L-valine or similar amino acids.

- Reactions : Coupling reactions using coupling agents (e.g., BOP) followed by deprotection steps to yield the desired piperidine derivative.

- Purification : High-performance liquid chromatography (HPLC) is often employed to purify the final product.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (3R,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid, and how can stereochemical integrity be maintained?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by functionalization of the piperidine ring. A multi-step approach may include:

- Step 1 : Boc protection under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in a solvent like dichloromethane or THF, with a base such as triethylamine .

- Step 2 : Carboxylic acid activation (e.g., using EDCI/HOBt) for coupling reactions.

- Step 3 : Purification via recrystallization or column chromatography.

- To maintain stereochemical integrity, chiral auxiliaries or asymmetric catalysis (e.g., palladium-mediated cross-couplings) are recommended. Enantiomeric purity can be confirmed via chiral HPLC or polarimetry .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and piperidine ring conformation .

- HPLC/LC-MS : To assess purity (>95%) and detect impurities .

- Elemental Analysis : Validate molecular formula (e.g., C₁₁H₂₀N₂O₄).

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile reagents (e.g., HCl in hydrolysis steps) .

- Waste Disposal : Separate organic waste and neutralize acidic/byproduct streams before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments reported for similar Boc-protected piperidine derivatives?

- Methodological Answer :

- X-ray Crystallography : Definitive confirmation of absolute configuration (e.g., using D-glucose-derived chiral starting materials for reference) .

- Vibrational Circular Dichroism (VCD) : To distinguish enantiomers by analyzing Cotton effects in IR spectra.

- Cross-Validation : Compare NMR data with literature (e.g., coupling constants for axial/equatorial protons in piperidine) .

Q. What strategies optimize crystallization of this compound for polymorph screening?

- Methodological Answer :

- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to enhance solubility gradients during cooling .

- Seeding : Introduce pre-formed crystals of the desired polymorph to control nucleation.

- Temperature Ramping : Rapid cooling (e.g., from 50°C to -40°C) to generate metastable forms, as demonstrated in analogous piperidine derivatives .

Q. How does the hydrogen-bonding network influence the compound’s reactivity in solid-state reactions?

- Methodological Answer :

- Crystal Packing Analysis : X-ray data reveal that each molecule participates in 5 hydrogen bonds (donor/acceptor), stabilizing the lattice and reducing solubility .

- Reactivity Implications : Strong intermolecular H-bonds may hinder nucleophilic attack at the Boc group, requiring grinding or solvent-assisted mechanochemistry for activation.

Q. What advanced analytical techniques are recommended for detecting trace enantiomeric impurities?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.